![molecular formula C12H13NO2 B13319678 4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid](/img/structure/B13319678.png)
4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid is an organic compound that features a benzene ring substituted with a carboxylic acid group, a methyl group, and an amino group linked to a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Formation of Intermediate: The carboxylic acid group is protected, and the methyl group is brominated to form 4-bromo-2-methylbenzoic acid.
Substitution Reaction: The bromine atom is then substituted with an amino group linked to a butynyl chain through a nucleophilic substitution reaction.
Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-[(But-3-yn-2-yl)amino]-2-methylbenzaldehyde or this compound.
Reduction: Formation of 4-[(But-3-en-2-yl)amino]-2-methylbenzoic acid or 4-[(But-3-yl)amino]-2-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The butynyl chain and amino group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid
- 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid
- 4-[(But-3-en-2-yl)amino]-2-methylbenzoic acid
Uniqueness
4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(but-3-yn-2-ylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-4-9(3)13-10-5-6-11(12(14)15)8(2)7-10/h1,5-7,9,13H,2-3H3,(H,14,15) |
InChI Key |
HJWQLUMYNRZFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C)C#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



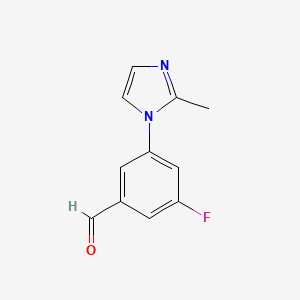
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol](/img/structure/B13319603.png)
![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)
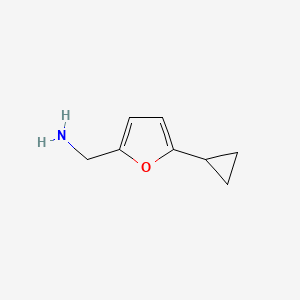

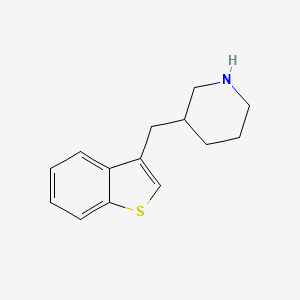
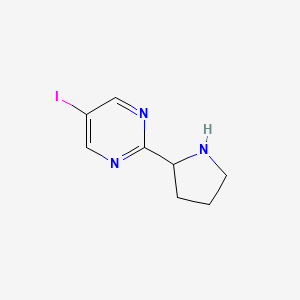


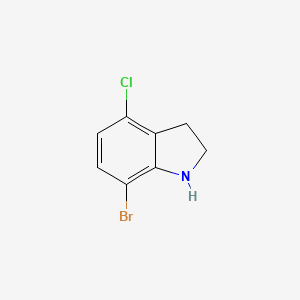
![Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13319649.png)
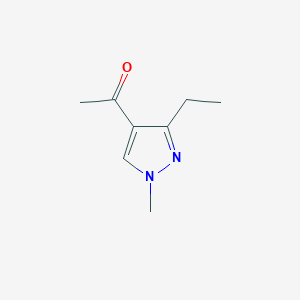
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
